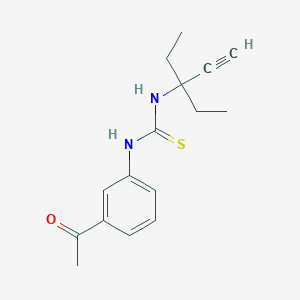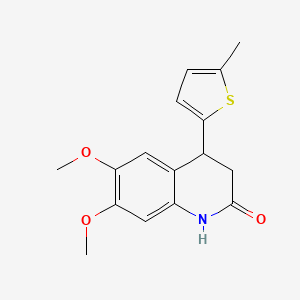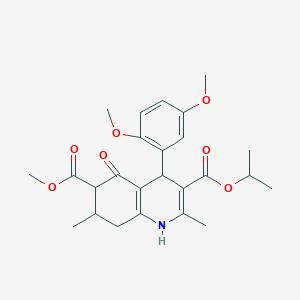
N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea, also known as ADPT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. ADPT belongs to the class of thiourea compounds, which have been widely studied for their biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that play a role in cancer cell growth and inflammation. N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which may contribute to the anticancer activity of N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea. Additionally, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been shown to exhibit antioxidant and anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. In animal studies, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been shown to reduce tumor growth and improve survival rates in mice with breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent anticancer and anti-inflammatory properties. However, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea also has some limitations. It is not very soluble in water, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea is not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea and its potential applications in the treatment of inflammatory diseases. Finally, there is potential for the use of N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea in the development of new materials and catalysts, which could have a range of industrial applications.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells in vitro. Additionally, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been shown to exhibit anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases. In materials science, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-(3-ethylpent-1-yn-3-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-5-16(6-2,7-3)18-15(20)17-14-10-8-9-13(11-14)12(4)19/h1,8-11H,6-7H2,2-4H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLZHSYKHCQXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=S)NC1=CC=CC(=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(3-ethylpent-1-yn-3-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4115876.png)
![7-chloro-2-(3-methoxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115885.png)
![N-[4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4115888.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4115894.png)


![7-chloro-2-(2-methoxyethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115908.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115931.png)
![6,7-dimethyl-1-(3-nitrophenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115938.png)
![ethyl 4-{[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4115943.png)
![N-(4-bromophenyl)-2-[2-(4-chloro-2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4115961.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4115969.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4115985.png)